![molecular formula C25H22ClN3O3 B248622 N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B248622.png)
N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CC-5013 or Lenalidomide, is a small molecule drug that has been extensively researched for its potential therapeutic applications. It belongs to the class of immunomodulatory drugs (IMiDs) and has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties.
Mécanisme D'action
The exact mechanism of action of N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various diseases. It also has anti-angiogenic properties, which can help to inhibit the growth of blood vessels that supply tumors. Additionally, N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have direct cytotoxic effects on cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. It can help to enhance the production of T cells and natural killer cells, which are involved in the body's immune response against cancer cells and infectious agents. It also has anti-inflammatory properties, which can help to reduce the production of pro-inflammatory cytokines. Additionally, N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of blood vessels that supply tumors, leading to their regression.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively researched, and its mechanism of action is well understood. Additionally, it has been shown to have potent anti-tumor properties, making it a useful tool for studying cancer biology. However, N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide also has some limitations. It can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Additionally, its effects on the immune system can be complex and may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research on N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. It has been shown to enhance the effects of chemotherapy and radiation therapy, and further research is needed to optimize these combinations. Another area of interest is its potential use in autoimmune diseases, such as rheumatoid arthritis and lupus. N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory properties, and further research is needed to determine its efficacy in these diseases. Finally, there is interest in developing new IMiDs based on the structure of N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, which may have improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, starting from the reaction of 4-chloroaniline with phosgene to form 4-chloroformylphenyl isocyanate. This intermediate is then reacted with 2-aminobenzamide to form N-(4-chloroformylphenyl)-2-aminobenzamide, which is then reacted with 4-methylphenylhydrazine to form N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-3-pyrrolidinecarboxamide. The final step involves oxidation of the pyrrolidine ring to form N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively researched for its potential therapeutic applications in various diseases, including multiple myeloma, myelodysplastic syndrome, solid tumors, and autoimmune diseases. It has been shown to have immunomodulatory properties, which can help to enhance the body's immune response against cancer cells and infectious agents.
Propriétés
Nom du produit |
N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Formule moléculaire |
C25H22ClN3O3 |
Poids moléculaire |
447.9 g/mol |
Nom IUPAC |
N-[2-[(4-chlorophenyl)carbamoyl]phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H22ClN3O3/c1-16-6-12-20(13-7-16)29-15-17(14-23(29)30)24(31)28-22-5-3-2-4-21(22)25(32)27-19-10-8-18(26)9-11-19/h2-13,17H,14-15H2,1H3,(H,27,32)(H,28,31) |
Clé InChI |
VMRMWSNXOCIXDX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



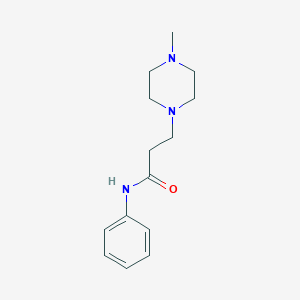
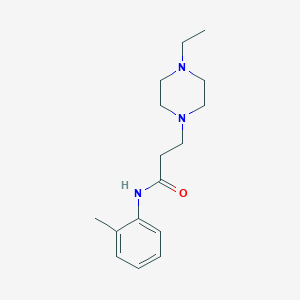


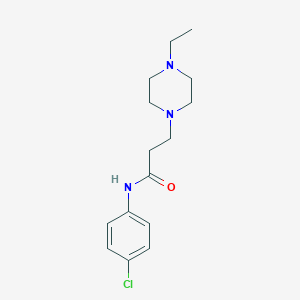
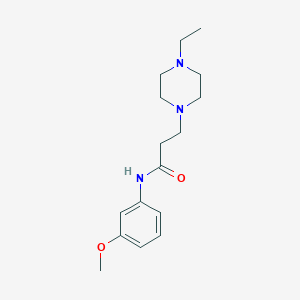
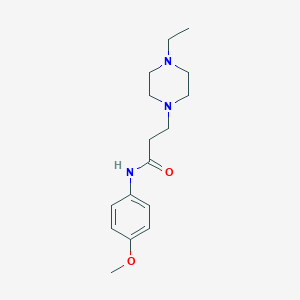
![1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B248549.png)
methanone](/img/structure/B248577.png)

![1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248584.png)
![Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-](/img/structure/B248611.png)
![Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248612.png)
![3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B248618.png)